molecular formula C17H20N2O2 B5316210 1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea

1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea

Cat. No.: B5316210
M. Wt: 284.35 g/mol
InChI Key: BHLSUMFOGMGQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea is an organic compound with the molecular formula C17H20N2O2 It is a urea derivative characterized by the presence of methoxy and methylphenyl groups

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-6-4-8-15(10-12)19-17(20)18-13(2)14-7-5-9-16(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLSUMFOGMGQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea typically involves the reaction of 3-methoxyacetophenone with 3-methylaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents. These reactions can lead to the formation of halogenated or nitrated products.

Scientific Research Applications

1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea can be compared with other urea derivatives, such as:

    1-[1-(3-Methoxyphenyl)ethyl]-3-(4-methylphenyl)urea: Similar in structure but with a different position of the methyl group on the aromatic ring.

    1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea: Another isomer with the methyl group in a different position.

    1-(3-Methoxyphenyl)ethyl propionate: A related compound with a propionate group instead of a urea group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.